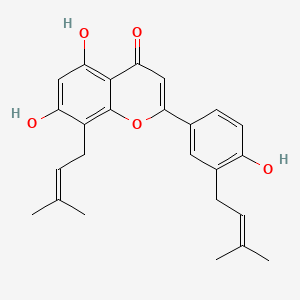
(S)-Norfluoxetine-d5 Phthalimide(Phenyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of phenylboronic acid, which is an aromatic compound containing a boronic acid group . It’s an isotope-labeled analog, where the phenyl protons are replaced by deuterium .
Synthesis Analysis
A method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis
The molecular structure of the compound is likely to be similar to that of phenylboronic acid, which is based on benzene, with one H removed .Chemical Reactions Analysis
The compound may undergo reactions similar to those of phenylboronic acid. For example, phenylboronic acid can participate in various chemical reactions, including the Suzuki reaction .Applications De Recherche Scientifique
Photodegradation and Biodegradation Studies
- Transformation in Environmental Systems: The transformation of fluoxetine (the parent compound of norfluoxetine) via photo- and biodegradation has been studied, showing the creation of multiple transformation products, including norfluoxetine. These studies are crucial for understanding the environmental fate of pharmaceuticals (Tisler et al., 2019).
Pharmacokinetics and Neurochemical Effects
- Influence on Serotonin Levels: Research indicates that norfluoxetine, a major metabolite of fluoxetine, significantly influences extracellular serotonin levels in the brain, which is relevant for understanding antidepressant mechanisms (Qu et al., 2009).
- Pharmacokinetics Analysis: Methods for determining the levels of fluoxetine and norfluoxetine in human plasma have been developed, aiding in therapeutic drug monitoring and pharmacokinetic studies (Li et al., 2011).
Neurological and Therapeutic Implications
- Anticonvulsant Potency: Studies have shown that norfluoxetine and fluoxetine have similar anticonvulsant effects and influence on Ca2+ channels, which can inform neurological and pharmacological research (Kecskeméti et al., 2005).
- Role in Parkinson's Disease: Norfluoxetine has been found to prevent degeneration of dopamine neurons by inhibiting microglia-derived oxidative stress in a mouse model of Parkinson's Disease, suggesting therapeutic potential (Kim et al., 2018).
Analytical Methodologies
- Capillary Electrophoresis Method: A method has been developed for the stereoselective analysis of fluoxetine and norfluoxetine, important for clinical and pharmacological research (Desiderio et al., 1999).
Chemical Synthesis and Applications
- Synthesis and Activity of Derivatives: Studies have been conducted on the synthesis of novel phthalimide derivatives and their potential anti-inflammatory activity, which is relevant for drug development (Machado et al., 2005).
Environmental and Biological Impact
- Biodegradation by Bacteria: Research has shown enantioselective biodegradation of fluoxetine and norfluoxetine by bacterial strains, important for environmental and pharmaceutical sciences (Moreira et al., 2014).
Safety and Hazards
Propriétés
Numéro CAS |
1795786-54-7 |
|---|---|
Nom du produit |
(S)-Norfluoxetine-d5 Phthalimide(Phenyl-d5) |
Formule moléculaire |
C24H18F3NO3 |
Poids moléculaire |
430.438 |
Nom IUPAC |
2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |
Clé InChI |
HBVJWKXCFVAHNT-YXTOIPEWSA-N |
SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Synonymes |
2-[(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione-d5; (S)-1-(Phthalimido)-3-[(4-trifluoromethylphenyl)oxy]-3-phenylpropane-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



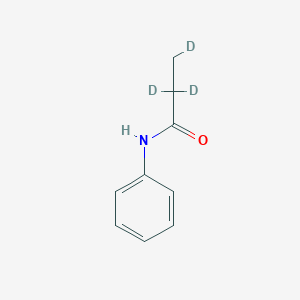


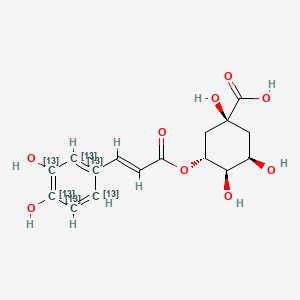

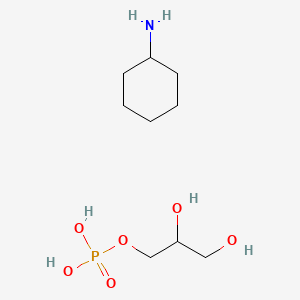

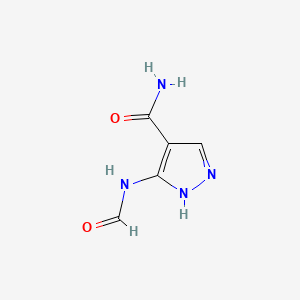
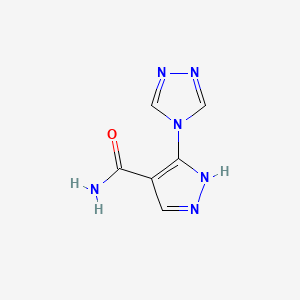
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
